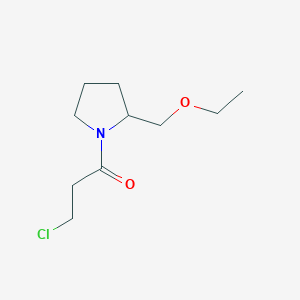
2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C12H22ClNO2 and its molecular weight is 247.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution and Its Mechanisms
A study by Pietra and Vitali (1972) examined the reactions of piperidine with dinitrobenzenes, highlighting the mechanisms of nucleophilic aromatic substitution. This research is pertinent as it delves into the chemical reactions that compounds similar to "2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)butan-1-one" might undergo, providing foundational knowledge for further chemical synthesis and modification research (Pietra & Vitali, 1972).
Piperonyl Butoxide Chemistry
Blasi (1999) discussed piperonyl butoxide (PBO), an aromatic-aliphatic ether, which, like the compound of interest, contains a piperidine moiety. This review covers the physical and chemical characteristics of PBO, analytical methods, and implications for its use, shedding light on the broader category of compounds containing piperidine structures and their analysis (Blasi, 1999).
Dopamine D2 Receptor Ligands
Jůza et al. (2022) provided a comprehensive overview of dopamine D2 receptor ligands, including those with piperidine structures. Understanding these ligands is crucial for developing neuropsychiatric disorder treatments, offering insights into how the structural elements of compounds like "this compound" might influence biological activity (Jůza et al., 2022).
Sorption of Herbicides to Soil
Werner et al. (2012) discussed the sorption of phenoxy herbicides, such as 2,4-D, to soil and organic matter. While not directly related, this research touches on environmental interactions of organic compounds, potentially relevant to understanding the environmental fate of "this compound" (Werner et al., 2012).
Propriétés
IUPAC Name |
2-chloro-1-[4-(2-methoxyethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-3-11(13)12(15)14-7-4-10(5-8-14)6-9-16-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCLGJBJHQGULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)CCOC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















